2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amino group.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The specific biological activity of this compound would need to be determined through experimental studies.
Medicine
Potential medicinal applications could include the development of new drugs for treating various diseases. The compound’s structure suggests it could interact with biological targets in unique ways, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: Similar compounds might include other indolizine derivatives with different substituents.
Comparison: Compared to other indolizine derivatives, this compound’s unique combination of functional groups could confer distinct chemical and biological properties, making it valuable for specific applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could result in unique reactivity and biological activity. This makes it a potentially valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-15-8-1-2-9-16(15)25-22(29)18-17-10-3-4-11-26(17)20(19(18)24)21(28)13-6-5-7-14(12-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAHRSRRNFODOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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